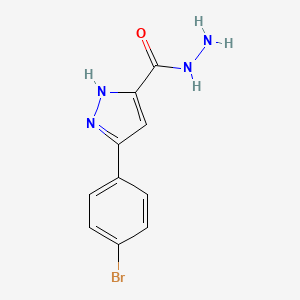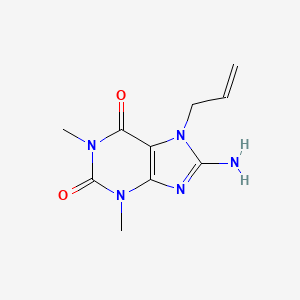
7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, which is a purine-based structure. Purine derivatives are known for their diverse biological activities, including cardiovascular and neurological effects. The specific compound is structurally related to those studied in the provided papers, which explore the cardiovascular activity and serotonin receptor affinity of similar purine derivatives .
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents at the 7 and 8 positions of the purine moiety. In the first paper, a series of 8-alkylamino derivatives with a 7-(2-hydroxy-3-aminopropyl) group were synthesized . The second paper discusses the synthesis of 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethylpurine dione . Although the exact synthesis of 7-Allyl-8-amino-1,3-dimethylpurine dione is not detailed, similar synthetic routes could be inferred, involving the alkylation of the purine core and subsequent functionalization at the relevant positions.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity. The presence of an 8-amino group and a 7-allyl group suggests potential sites for further modification or interaction with biological targets. The structure-activity relationship (SAR) studies in the papers indicate that modifications at these positions can significantly influence the compound's affinity for various receptors and its pharmacological profile .
Chemical Reactions Analysis
The chemical reactions involving purine derivatives typically include substitutions at the 7 and 8 positions. The papers suggest that the introduction of different substituents can lead to compounds with varying affinities for adrenoreceptors and serotonin receptors . The allyl group at the 7 position in the compound of interest could potentially undergo further reactions, such as oxidation or coupling reactions, which might alter its biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-Allyl-8-amino-1,3-dimethylpurine dione are not provided, the papers give insights into the properties of similar compounds. These properties are likely to include solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes, which are important for their pharmacological effects . The presence of an amino group could also influence the compound's basicity, affecting its interaction with biological targets.
Applications De Recherche Scientifique
Serotonin Receptor Affinity and Psychotropic Activity
7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives have been studied for their affinity towards serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7. These compounds are recognized for their potential in exhibiting psychotropic activities, including anxiolytic and antidepressant effects. In particular, derivatives of this compound have demonstrated mixed ligand properties for these serotonin receptors, showing promise as candidates for psychotropic medication. Notably, certain derivatives of this compound have demonstrated significant antidepressant-like and anxiolytic-like activities in in vivo models (Chłoń-Rzepa et al., 2013).
Photochemistry and Derivative Synthesis
The compound has been utilized in photochemistry to generate novel derivatives, showcasing its versatility as a chemical precursor. The conditions that favor singlet excited states have been leveraged to synthesize unique derivatives, displaying the compound's utility in chemical reactions sensitive to energy states (Han et al., 2008).
Structural Studies and Crystallography
Structural studies have revealed interesting aspects of 7-allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives. For instance, specific derivatives have been linked by hydrogen bonds to form dimers and further linked by additional hydrogen bonds to establish a three-dimensional network, shedding light on the intermolecular interactions and structural stability of these compounds (Chen et al., 2007).
Applications in Synthesis Protocols
Derivatives of the compound have been instrumental in various synthesis protocols. They have been involved in the synthesis of xanthine derivatives and have demonstrated the adaptability in reactions, indicating their potential role in the development of new pharmaceuticals or chemical compounds (Khaliullin et al., 2010).
Orientations Futures
While specific future directions for “7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” are not available in the current data, purine derivatives are a focus of ongoing research due to their wide range of biological activities . They have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
8-amino-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4H,1,5H2,2-3H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKXOTWWYHNILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354982 |
Source


|
| Record name | BAS 02080951 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
CAS RN |
135574-30-0 |
Source


|
| Record name | BAS 02080951 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



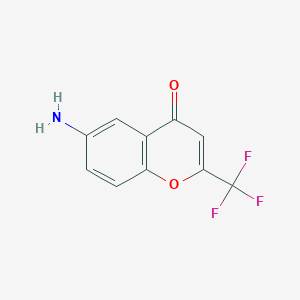
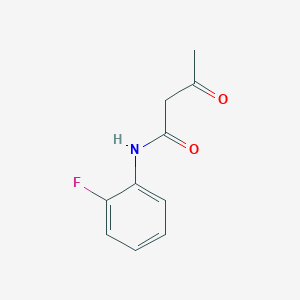
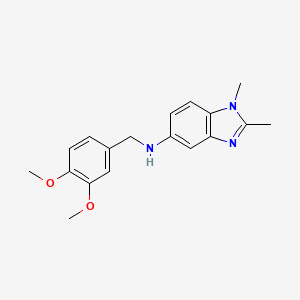
![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)
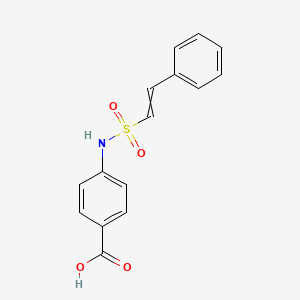
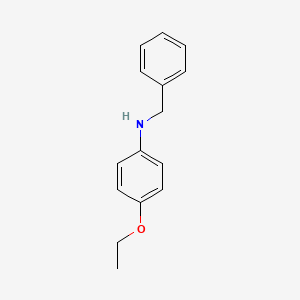
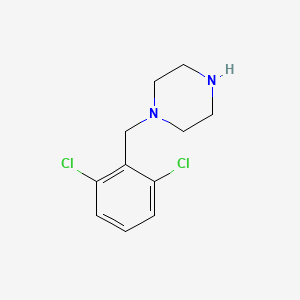
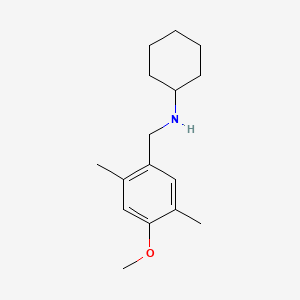
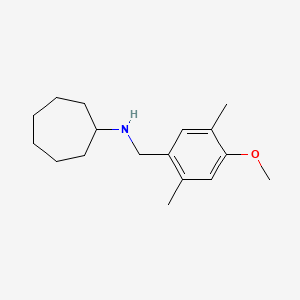
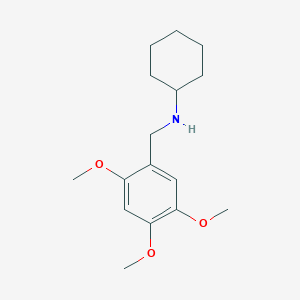
![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
